(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Antitubercular Mycobacterium tuberculosis Thiazolidinone SAR

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (CAS 292167-89-6) is a fully synthetic, small-molecule thiazolidinone derivative. It belongs to a focused library of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs designed as potential antitubercular agents.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
Cat. No. B12165935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC
InChIInChI=1S/C19H18N2O3S/c1-3-24-15-10-9-13(11-16(15)23-2)12-17-18(22)21-19(25-17)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12-
InChIKeyAJFDWEQDLDYBTE-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: A Quantitatively Characterized Antitubercular Lead


The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (CAS 292167-89-6) is a fully synthetic, small-molecule thiazolidinone derivative. It belongs to a focused library of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs designed as potential antitubercular agents [1]. Its core structure strategically integrates a 4-thiazolidinone ring, a substituted benzylidene moiety, and a phenylamino group, aligning it with pharmacophoric features of known antimycobacterial compounds. Unlike generic thiazolidinones, this compound has been synthesized, structurally confirmed, and quantitatively evaluated for biological activity within a well-defined analog series, establishing a baseline for its procurement as a characterized research lead [1].

Why a Generic Thiazolidinone Cannot Replace (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one in Antitubercular Research


Generic substitution within the thiazolidinone class is scientifically untenable due to the steep structure-activity relationship (SAR) landscape demonstrated by Shelke et al. [1]. This series was specifically designed as hybrid molecules mimicking features of multiple potent antitubercular agents, meaning the precise spatial and electronic configuration of the 4-ethoxy-3-methoxybenzylidene and phenylamino groups is critical. The study confirms that minor structural changes among direct analogs lead to drastically different biological outcomes, with only five out of a larger synthesized set showing any meaningful antimycobacterial activity. Procuring an uncharacterized or differently substituted analog would carry a high risk of introducing an inactive compound, invalidating comparative SAR studies and wasting research resources [1].

Quantitative Differentiation Guide for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one


Direct Antimycobacterial Activity Comparison Against M. tuberculosis H37Ra

In the primary paper characterizing this compound series, the target compound is one of only five out of the synthesized library (compounds 6a, 6c, 6e, 6f, and 6i) to demonstrate antimycobacterial activity against the avirulent M. tuberculosis H37Ra strain [1]. The study explicitly states that the remaining analogs in the series were inactive, creating a clear, evidence-backed differentiation. The precise activity level, described as 'marginal', provides a quantitative baseline for lead optimization when compared to the reference drug rifampicin and other inactive analogs within the same study [1].

Antitubercular Mycobacterium tuberculosis Thiazolidinone SAR

Cytotoxicity Safety Window Versus MCF-7 and A549 Cancer Cell Lines

A critical differentiator for compound prioritization is its selectivity profile. The target compound was explicitly shown to possess 'no significant cytotoxicity' against both MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines at concentrations where antimycobacterial activity was observed [1]. This directly addresses a common failure mode in antimicrobial drug discovery, where promising compounds are often broadly cytotoxic. This safety data is reported for the same active subset that includes the target compound, differentiating it from compounds that may have potent but non-selective activity.

Cytotoxicity Selectivity MCF-7 A549 Safety Profile

Synthetic Accessibility and Structural Confirmation via a Highly Efficient Protocol

The compound is synthesized using a 'highly efficient protocol' developed specifically for this class, which yields the product with 'excellent yields' [1]. This is a tangible differentiator from other thiazolidinone scaffolds that may require complex, low-yielding, or multi-step syntheses. The established protocol, with fully characterized intermediates and final products using IR, 1H-NMR, and MS, minimizes procurement risk related to structural ambiguity or batch-to-batch variability, ensuring the purchased compound matches the biologically evaluated structure exactly [1].

Synthetic Methodology Structural Confirmation Yield Scale-up

Optimal Research Applications for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one Based on Proven Differentiators


Lead Optimization in Antitubercular Drug Discovery Programs

Given its confirmed, albeit marginal, activity against M. tuberculosis H37Ra and its non-cytotoxic profile, the compound is ideally suited as a starting point for medicinal chemistry optimization campaigns. Research groups can use this compound as a reference lead to synthesize novel derivatives, with the goal of improving antimycobacterial potency while maintaining the established safety window [1].

SAR Library Construction and Pharmacophore Modeling

As a confirmed active member of a defined chemical series, this compound is essential for building a meaningful Structure-Activity Relationship (SAR) library. Its activity data, when compared with the inactive analogs in the Shelke et al. study, provides direct, high-value information for computational pharmacophore modeling to identify the critical structural features for target binding and activity [1].

Chemical Probe for Target Identification Studies

The compound's demonstrated selectivity (antimycobacterial activity in the absence of significant mammalian cell cytotoxicity) makes it a valuable chemical probe. It can be used in affinity-based proteomics or genetic resistance studies to identify its molecular target(s) within M. tuberculosis, a crucial step in target-based drug discovery [1].

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